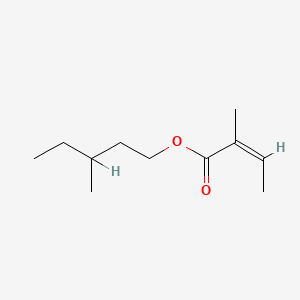

2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)-

Description

Properties

IUPAC Name |

3-methylpentyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h6,9H,5,7-8H2,1-4H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYIGGARIIFOAB-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CCOC(=O)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886032 | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53082-58-9 | |

| Record name | 3-Methylpentyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53082-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053082589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentyl 2-methylisocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)-, is an organic compound with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound is notable for its applications in flavoring and fragrance industries due to its fruity aroma and potential biological activities. This article explores its biological activity, including relevant studies, applications, and potential health effects.

- IUPAC Name: 3-Methyl-2-butenoic acid, 3-methylpentyl ester

- CAS Number: 56922-73-7

-

Molecular Structure:

Biological Activity Overview

The biological activity of 2-butenoic acid esters has been studied primarily in the context of their flavoring properties and potential health benefits. The following sections detail specific findings related to its biological effects.

Flavoring and Aroma Properties

Research indicates that esters of 2-butenoic acid, particularly those with branched alkyl chains like the 3-methylpentyl ester, are used extensively in the food industry for their ability to impart fruity flavors reminiscent of berries and other fruits . These compounds are often evaluated for their sensory properties and effectiveness in enhancing food products.

Antimicrobial Properties

Some studies have suggested that certain esters may exhibit antimicrobial activity. For instance, compounds similar to 2-butenoic acid esters have shown effectiveness against various bacteria and fungi, which could be beneficial in food preservation . However, specific studies on the antimicrobial properties of 2-butenoic acid, 2-methyl-, 3-methylpentyl ester remain limited.

Potential Health Effects

While direct studies on the health effects of this specific ester are scarce, related compounds have been investigated for their biological activities:

- Anti-inflammatory Effects: Some butenoic acid derivatives have shown promise in reducing inflammation in vitro, suggesting potential therapeutic applications .

- Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which may help mitigate oxidative stress in biological systems .

Case Studies

-

Flavor Enhancement in Foods:

A study demonstrated that incorporating 2-butenoic acid esters into yogurt significantly improved sensory attributes such as aroma and taste compared to control samples lacking these compounds. The study highlighted the importance of ester concentration in achieving optimal flavor profiles . -

Antimicrobial Testing:

In a comparative analysis of various flavor esters, researchers found that certain esters derived from butenoic acids exhibited varying degrees of inhibition against common foodborne pathogens. While direct tests on the (2Z)-isomer were not conducted, related findings suggest a potential for use in food safety applications .

Data Table: Comparison of Biological Activities

| Compound | Flavor Profile | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|---|

| 2-Butenoic Acid Ester (3-Methyl) | Fruity (berry-like) | Moderate | Yes | Commonly used in food |

| Related Butenoic Esters | Various fruity notes | Varies | Yes | Potential for health benefits |

Scientific Research Applications

Flavoring Agent

The fruity aroma of 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- makes it suitable for use as a flavoring agent in various food products. However, specific case studies or detailed data tables regarding its use in food applications are not available in the search results.

Fragrance Industry

This compound is utilized in perfumes and scented products. Esters of angelic acid, a related compound, have been found to enhance the natural and elegant floral feeling of perfume compositions . For instance, incorporating 2-methylbutyl angelate, benzyl angelate, ɑ-phenylethyl angelate, geranyl angelate, or citronellyl angelate can improve the floral and rosy notes of a fragrance .

Potential for Isomerization

Esters of angelic acid, which share structural similarities with 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)-, can undergo isomerization when treated with acidic compounds . Isomerization is a process where a molecule is converted into another molecule that has exactly the same number of atoms, but the atoms are rearranged . This property could be relevant in synthesis or under specific application conditions .

Other potential applications

While the search results do not provide extensive details, the presence of 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (2Z)- in various chemical databases and inventories suggests potential uses in other areas, such as industrial applications or chemical research . Further studies may explore its potential as a bactericide in detergent compositions, similar to related compounds .

Safety and hazards

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2Z)-3-Methylpentyl 2-methylbut-2-enoate

- Synonyms: 3-Methylpentyl angelate, Methyl pentyl angelate, (Z)-2-Methyl-2-butenoic acid 3-methylpentyl ester

- CAS Registry Number : 53082-58-9

- Molecular Formula : C₁₁H₂₀O₂

- Molecular Weight : 184.2753 g/mol

- Structure: Features a (2Z)-configured α,β-unsaturated ester derived from angelic acid (2-methyl-2-butenoic acid) esterified with 3-methylpentanol .

Natural Occurrence: This compound is a constituent of essential oils, notably in Anthemis nobilis (Roman chamomile), with concentrations ranging from 16.22% (England) to 20.33% (Italy) .

Biological Activity :

In vitro studies demonstrate anti-colon cancer activity against HT29 and SW620 cell lines, with IC₅₀ values of 113.03 μg/mL and 68.31 μg/mL, respectively .

Comparison with Structural Analogs

Structural and Functional Similarities

All analogs share the α,β-unsaturated ester backbone of angelic acid but differ in the alcohol moiety. Key analogs include:

Key Differences

- Chain Length and Branching: The target compound’s 3-methylpentyl group provides longer chain length and branching compared to isoamyl (3-methylbutyl) and butyl esters. This may influence volatility and lipophilicity, impacting bioavailability and fragrance profiles .

Natural Abundance :

Bioactivity :

Physicochemical Properties (Predicted)

- Boiling Point/Density: Limited data for most analogs.

Research Implications and Gaps

- Synthetic Accessibility : The target compound and analogs can be synthesized via esterification of angelic acid with appropriate alcohols, though yields may vary with steric hindrance (e.g., branched vs. linear chains) .

- Pharmacological Potential: The anti-colon cancer activity of the target compound warrants further investigation into structure-activity relationships (SAR) among angelate esters .

- Industrial Applications: Angelate esters are valued in perfumery for fruity-floral notes. Hexyl and butyl esters may serve as cheaper alternatives to the target compound in fragrance formulations .

Preparation Methods

Reaction Principle

The method involves two main steps:

Formation of 3-halo-butylene Grignard Reagent

3-halo-butylene (X = Cl or Br) reacts with magnesium in an ether solvent under iodine catalysis to form the corresponding Grignard reagent.Substitution Reaction with Carbonate Esters

The Grignard reagent is added dropwise to a carbonate ester (methyl carbonate, diethyl carbonate, or diphenyl carbonate), leading to substitution and formation of the 2-methyl-3-butenoic acid ester.

This approach avoids the use of highly toxic prussic acid (hydrocyanic acid), making the process environmentally friendlier and safer.

Detailed Procedure and Conditions

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1. Grignard Formation | 3-halo-butylene (Cl or Br), magnesium sheet, elemental iodine (0.01–0.1 mol %), ether solvent (diethyl ether, isopropyl ether, or tetrahydrofuran) | Reaction temperature: 10–25 °C; Reaction time: 0.5–1 hour; Molar ratio Mg:3-halo-butylene = 1.0–1.5:1 |

| 2. Ester Formation | Carbonate ester (methyl, diethyl, or diphenyl carbonate) | Dropwise addition of Grignard reagent; reaction temperature 40–60 °C; reaction time 2–3 hours |

Representative Experimental Results

| Embodiment | Haloalkene | Solvent | Carbonate Ester | Temp (°C) | Yield (%) | GC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Cl-butylene | Diethyl ether | Methyl carbonate | 50–60 | 85.0 | 98.2 |

| 2 | 3-Cl-butylene | Diethyl ether | Diethyl carbonate | 50–60 | 78.0 | 98.0 |

| 4 | 3-Br-butylene | Diethyl ether | Diethyl carbonate | 50–60 | 80.8 | 98.5 |

| 5 | 3-Br-butylene | Isopropyl ether | Diethyl carbonate | 50–60 | 76.2 | 97.5 |

| 6 | 3-Br-butylene | Tetrahydrofuran (THF) | Diphenyl carbonate | 50–60 | 86.4 | 98.8 |

- The highest yield (86.4%) was obtained using 3-bromo-butylene in tetrahydrofuran with diphenyl carbonate.

- Reaction temperatures were carefully controlled to optimize yield and purity.

- Elemental iodine catalyzed the formation of the Grignard reagent effectively.

Advantages

- Shortened Reaction Pathway: Direct formation of the Grignard reagent and substitution reduces steps.

- Improved Yield: Up to 86.4% isolated yield with high purity.

- Environmental Safety: Avoids toxic hydrocyanic acid, reducing operator and environmental hazards.

- Versatility: Different carbonate esters and solvents can be used to tailor reaction conditions.

Alternative Preparation Methods

Biocatalytic and Oxidative Routes for Acid Precursor

- (Z)-2-methyl-2-butenoic acid (angelic acid), the acid precursor, can be prepared via biocatalytic oxidation of (Z)-2-methyl-2-butenenitriles or by chemical oxidation of corresponding alcohols and aldehydes.

- Enzymatic regioselective methods have been reported to produce high yields of the (Z)-acid isomer, which is then esterified with 3-methylpentanol.

Classical Esterification

- Direct acid-catalyzed esterification of angelic acid with 3-methylpentanol using sulfuric acid or other acid catalysts under reflux.

- This method is simpler but may suffer from lower yields and requires removal of water to drive equilibrium.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Grignard Reagent Route | Haloalkene + Mg → Grignard reagent; + carbonate ester → ester | High yield; avoids toxic reagents; environmentally friendly | Requires handling of Grignard reagents; moisture sensitive | 76–86 |

| Biocatalytic Oxidation + Esterification | Enzymatic oxidation of nitriles; chemical esterification | High regioselectivity; mild conditions | Multi-step; requires biocatalysts | Variable, often high |

| Classical Acid-Catalyzed Esterification | Direct esterification of acid and alcohol | Simple setup | Equilibrium limited; acid-sensitive substrates | Moderate |

Q & A

Basic: What analytical methods are recommended for identifying (2Z)-2-methyl-2-butenoic acid 3-methylpentyl ester in plant-derived samples?

Answer:

The compound is commonly identified in essential oils using gas chromatography-mass spectrometry (GC-MS) coupled with retention index (RI) matching. For example, in Anthemis nobilis (Roman chamomile), its presence (16.22–20.33% depending on geographic origin) was confirmed using a polar capillary column (e.g., DB-5) and comparison with authentic standards . Headspace solid-phase microextraction (HS-SPME) is recommended for volatile collection, followed by spectral library matching (e.g., NIST, Wiley) and RI alignment with published databases (e.g., Adams’ Identification of Essential Oil Components) .

Advanced: How can stereochemical purity of the (2Z)-isomer be validated during synthesis or isolation?

Answer:

The (2Z)-configuration requires nuclear magnetic resonance (NMR) spectroscopy for validation. Key diagnostic signals include:

- ¹H NMR : Coupling constants (J) between the α- and β-protons of the double bond (typically J = 10–12 Hz for cis isomers).

- ¹³C NMR : Chemical shifts for the carbonyl carbon (δ ~165–170 ppm) and allylic carbons.

Chiral chromatography (e.g., using a β-cyclodextrin column) or vibrational circular dichroism (VCD) may resolve stereoisomeric impurities .

Basic: What are the natural sources of (2Z)-2-methyl-2-butenoic acid 3-methylpentyl ester, and how does its abundance vary?

Answer:

The ester is a natural constituent of Anthemis nobilis (Roman chamomile), with geographic variation influencing yield:

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Answer:

Contradictions in bioactivity studies (e.g., antimicrobial or anti-inflammatory effects) often arise from:

- Purity issues : Trace impurities (e.g., (2E)-isomers) can skew results. Validate purity via two-dimensional GC (GC×GC-TOFMS) to separate co-eluting compounds .

- Assay specificity : Use isotope dilution assays or knockout extracts (e.g., CRISPR-edited plant lines lacking the ester) to confirm target-specific activity.

- Matrix effects : Test the compound in both isolated form and within the natural essential oil matrix to assess synergism/antagonism .

Basic: What are the best practices for quantifying this ester in complex biological matrices?

Answer:

Internal standard calibration with stable isotope-labeled analogs (e.g., d₃- or ¹³C-labeled ester) minimizes matrix interference. For environmental or metabolic studies, employ:

- Liquid-liquid extraction (LLE) : Use hexane:ethyl acetate (4:1) for high recovery.

- Two-dimensional GC×GC-TOFMS : Enhances separation efficiency in lipid-rich samples, with a polar/non-polar column combination (e.g., DB-Wax × DB-5) .

Advanced: What computational methods support the prediction of physicochemical properties for this ester?

Answer:

Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) predict:

- LogP : ~3.2 (indicative of moderate hydrophobicity).

- Vapor pressure : ~0.12 mmHg at 25°C (relevant for volatility studies).

Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., odorant-binding proteins or enzymes) .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Stability monitoring : Regular LC-MS analysis (e.g., every 6 months) to detect hydrolysis or isomerization.

- Handling : Use gloveboxes with <5% humidity to avoid ester hydrolysis .

Advanced: What strategies are effective for synthesizing high-purity (2Z)-isomer?

Answer:

Stereoselective synthesis via:

- Wittig reaction : Use cis-selective ylides (e.g., stabilized with electron-withdrawing groups).

- Enzymatic esterification : Lipases (e.g., Candida antarctica Lipase B) favor (Z)-configuration retention under mild conditions (pH 6–7, 30°C).

Purify via silver ion chromatography (AgNO₃-impregnated silica gel) to separate (Z)/(E) isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.